tert-Butyl 4-isobutyrylpiperazine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(2-methylpropanoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(2)11(16)14-6-8-15(9-7-14)12(17)18-13(3,4)5/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEBHLTYUBFHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164315 | |
| Record name | 1,1-Dimethylethyl 4-(2-methyl-1-oxopropyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414910-16-0 | |
| Record name | 1,1-Dimethylethyl 4-(2-methyl-1-oxopropyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=414910-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(2-methyl-1-oxopropyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ring Fragmentation:under Certain Reactive Conditions, Intramolecular Transformations Can Lead to Fragmentation of the Piperazine Ring. for Example, Studies Involving the Lithiation of N Boc Piperazine Derivatives Have Sometimes Resulted in Ring Fragmentation Side Products.whiterose.ac.ukthis Occurs when the Distal Nitrogen Attacks an Electrophile, Followed by a Cascade of Reactions Leading to the Cleavage of the Heterocyclic Ring. This is Not a Rearrangement of the Intact System but an Intramolecular Reaction Pathway Leading to a Different Product Scaffold.
Studies on Unimolecular (SN1) and Bimolecular (SN2) Nucleophilic Substitution Reactions in tert-Butyl Systems
The tert-butyl group, a key component of the Boc protecting group, has a profound influence on the mechanism of nucleophilic substitution reactions at its tertiary carbon center. This is particularly relevant during the deprotection (cleavage) of the Boc group, which is typically achieved under acidic conditions. The mechanism of this cleavage is a classic example of a unimolecular nucleophilic substitution (SN1) reaction.
SN1 Reaction Pathway: The SN1 mechanism is a stepwise process favored by tertiary substrates like the tert-butyl group because it proceeds through a stable carbocation intermediate.
Protonation: In the presence of a strong acid (e.g., trifluoroacetic acid, TFA), the carbonyl oxygen of the Boc group is protonated.
Formation of a Carbocation: The protonated carbamate (B1207046) is unstable and fragments. The C-O bond cleaves, with the electrons moving to the oxygen. This step is slow and rate-determining. It results in the formation of a highly stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the deprotected piperazine (B1678402) amine.
Carbocation Trapping: The tert-butyl cation is highly reactive and is quickly trapped by a nucleophile or undergoes elimination. It can be captured by the conjugate base of the acid or another nucleophile in the medium, or it can lose a proton to form isobutylene (B52900) gas.
The stability of the intermediate carbocation is the primary reason the tert-butyl system reacts via the SN1 pathway. Tertiary carbocations are stabilized by both inductive effects (electron donation from the three methyl groups) and hyperconjugation.
Contrast with SN2 Reactions: Bimolecular nucleophilic substitution (SN2) reactions, in contrast, are concerted, single-step processes where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism is heavily disfavored for tert-butyl systems due to severe steric hindrance. The three methyl groups on the tertiary carbon effectively shield it from backside attack by a nucleophile, making the transition state for an SN2 reaction prohibitively high in energy.
| Characteristic | SN1 Reaction (tert-Butyl System) | SN2 Reaction (e.g., Methyl System) |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |
| Substrate Structure | Favored by 3° > 2° >> 1° | Favored by Methyl > 1° > 2° >> 3° (unreactive) |
| Stereochemistry | Racemization | Inversion of configuration |
| Intermediate | Carbocation | None (only a transition state) |
| Leaving Group | Good leaving group required | Good leaving group required |
| Nucleophile | Nucleophile strength is less important | Strong nucleophile favored |
Therefore, any nucleophilic substitution occurring at the tert-butyl carbon of the Boc group, such as during its removal, will proceed exclusively through an SN1 mechanism. medchemexpress.comorganic-chemistry.org
Iv. Derivatization and Functionalization Strategies of the Piperazine 1 Carboxylate Scaffold
Introduction of Diverse Chemical Moieties onto the Piperazine (B1678402) Ring
Functionalization of the piperazine ring can be achieved by targeting either the nitrogen atoms or the carbon backbone. The most common strategy involves leveraging the Boc protecting group to enable selective chemistry at the N-1 and N-4 positions.
A primary route for introducing diversity is through the deprotection of the Boc group. The Boc group is reliably cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in dioxane. americanpeptidesociety.orgmdpi.com This unmasks the secondary amine at the N-1 position, making it available for a wide range of subsequent reactions. The resulting 1-isobutyrylpiperazine can undergo:
N-Alkylation: Reaction with various alkyl halides or tosylates under basic conditions to introduce linear, branched, or cyclic alkyl groups.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of a C-N bond with a variety of aryl or heteroaryl halides. researchgate.netresearchgate.net This method is a cornerstone for synthesizing pharmacologically relevant compounds. researchgate.net
Acylation: Treatment with acyl chlorides or carboxylic acids (using coupling agents) installs a different amide functionality, creating N,N'-diacylpiperazine derivatives.
A more advanced strategy for modifying the piperazine scaffold is the direct functionalization of the C-H bonds of the ring itself. semanticscholar.org Seminal work in this area has shown that the N-Boc group can direct the deprotonation (lithiation) of the adjacent C-H bonds using a strong base like sec-butyllithium (B1581126) (s-BuLi). beilstein-journals.orgnih.gov The resulting organolithium intermediate can then be trapped with a diverse range of electrophiles to install substituents at the C-2 position. mdpi.comresearchgate.net This method bypasses the need for pre-functionalized piperazine rings and allows for late-stage diversification. nih.gov
| Strategy | Reagents & Conditions | Moiety Introduced | Resulting Structure | Ref |
| N-Deprotection & N-Arylation | 1. TFA, DCM2. Aryl-Br, Pd2(dba)3, ligand, NaOtBu | Aryl or Heteroaryl | N-Aryl-N'-isobutyrylpiperazine | researchgate.net |
| N-Deprotection & N-Alkylation | 1. HCl/Dioxane2. Alkyl-halide, K2CO3 | Alkyl | N-Alkyl-N'-isobutyrylpiperazine | nih.gov |
| Direct α-C-H Functionalization | 1. s-BuLi, THF, -78°C2. Electrophile (E+) | Various (e.g., TMS, Acyl, Aryl) | tert-Butyl 2-substituted-4-isobutyrylpiperazine-1-carboxylate | beilstein-journals.orgresearchgate.net |
Strategies for Modifying the Isobutyryl Moiety
While modifications at the nitrogen and carbon atoms of the piperazine ring are more common, the isobutyryl group also presents opportunities for chemical transformation. As a tertiary amide, the carbonyl group is relatively stable but can be targeted with powerful reagents.
Reduction to Amine: A principal transformation is the complete reduction of the amide carbonyl to a methylene (B1212753) group (-CH₂-). This is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.comucalgary.calibretexts.org This reaction converts the N-isobutyryl group into an N-isobutyl group, transforming the amide into a tertiary amine and significantly altering the electronic properties and basicity of that nitrogen atom. Milder and more selective reagents, such as dialkylboranes or aminoborohydrides, can also be employed for this purpose, sometimes offering better functional group tolerance compared to LiAlH₄. researchgate.netnih.gov
α-Functionalization: The carbons alpha to the amide carbonyl can potentially be functionalized. While direct enolate formation can be challenging, one strategy involves an initial halogenation step. Reagents like N-Bromosuccinimide (NBS) can be used for the α-bromination of carbonyl compounds, including amides, often under radical or acid-catalyzed conditions. nih.gov The resulting α-bromo isobutyrylpiperazine derivative becomes a substrate for nucleophilic substitution, allowing for the introduction of various groups (e.g., azides, amines, ethers) at the alpha position. nih.gov
| Modification | Reagents & Conditions | Transformation | Ref |
| Amide Reduction | 1. LiAlH₄, THF2. H₂O workup | -C(O)CH(CH₃)₂ → -CH₂CH(CH₃)₂ | masterorganicchemistry.comucalgary.ca |
| α-Halogenation | NBS, initiator (e.g., AIBN) or acid catalyst | -C(O)CH(CH₃)₂ → -C(O)CBr(CH₃)₂ | nih.gov |
Orthogonal Protecting Group Chemistry in Complex Derivatizations
In the synthesis of complex molecules, the ability to selectively unmask one functional group while others remain protected is crucial. This is achieved through an orthogonal protecting group strategy, where different protecting groups are chosen that can be removed under distinct, non-interfering conditions. americanpeptidesociety.org
The Boc group on the piperazine-1-carboxylate scaffold is a key component of such strategies. It is acid-labile and is readily removed with acids like TFA. americanpeptidesociety.org This chemical property allows it to be used in conjunction with other protecting groups that are stable to acid but labile under different conditions. For example:
Fluorenylmethyloxycarbonyl (Fmoc) group: This group is base-labile and is typically removed with a secondary amine like piperidine (B6355638) or 1,8-Diazabicycloundec-7-ene (DBU). lookchem.comresearchgate.net A molecule containing both a Boc-protected piperazine and an Fmoc-protected amine elsewhere could have the Fmoc group removed with piperidine without affecting the Boc group. Subsequently, the Boc group could be removed with TFA without affecting the newly functionalized site.
Benzyl (Bn) or Carboxybenzyl (Cbz) groups: These are typically removed under reductive conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C). Both Boc and Fmoc groups are stable to these conditions.
This orthogonality enables a planned, multi-step derivatization of a complex scaffold. For instance, a synthetic sequence could involve (1) selective deprotection of an Fmoc group with base to functionalize a remote amine, followed by (2) selective deprotection of the Boc group with acid to functionalize the piperazine N-1 position.
V. Structure Activity Relationship Sar Studies on Tert Butyl Piperazine 1 Carboxylate Architectures
Methodological Frameworks for SAR Analysis in Piperazine (B1678402) Derivatives
The investigation of SAR in piperazine derivatives is heavily reliant on a combination of computational and experimental techniques to build predictive models that guide drug design.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgfiveable.me For piperazine derivatives, 2D-QSAR models have been developed that correlate physicochemical descriptors—such as electronic properties (e.g., Hammett constants), hydrophobicity (logP), and steric parameters—with activity. nih.gov These models can predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process.
3D-QSAR and Molecular Modeling: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions required for biological activity. nih.govnih.govresearchgate.net These models create 3D contour maps that highlight regions around the molecule where modifications are likely to increase or decrease activity. For instance, a CoMFA study on piperazine derivatives might reveal that bulky substituents are favored in one region (steric field) while electronegative groups are preferred in another (electrostatic field). nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov For piperazine derivatives, docking studies are used to visualize how the molecule fits into the active site of a biological target, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.govnih.govrsc.org This information is invaluable for understanding the mechanism of action and for designing modifications that enhance binding affinity.
These methodological frameworks are often used in an integrated fashion to build a comprehensive understanding of the SAR for a given series of piperazine compounds. nih.govekb.eg
Impact of Isobutyryl Group Modifications on Molecular Interactions and Chemical Properties
The isobutyryl group on the N-4 position of the piperazine ring is a critical determinant of the molecule's properties. As an N-acyl substituent, it significantly influences the electronic and conformational characteristics of the piperazine core. nih.govrsc.org Modifications to this group can lead to substantial changes in biological activity.
The isobutyryl moiety, with its branched alkyl structure, contributes to the lipophilicity of the molecule. Altering this group can modulate the compound's ability to cross biological membranes. Furthermore, the carbonyl oxygen of the isobutyryl group can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. nih.gov
SAR studies on related N-acyl piperazines have shown that both the steric bulk and the electronic nature of the acyl group are important. nih.govresearchgate.net For example, replacing the isobutyryl group with other acyl moieties can impact potency and selectivity.
Table 1: Hypothetical Impact of Isobutyryl Group Modifications on Chemical Properties
| Modification of Isobutyryl Group | Expected Change in Steric Hindrance | Expected Change in Electronic Effect | Potential Impact on Molecular Interactions |
| Replacement with Acetyl group | Decrease | Minimal change | May allow access to smaller binding pockets. |
| Replacement with Pivaloyl group | Increase | Minimal change | May enhance binding through increased van der Waals contacts or introduce steric clash. |
| Replacement with Benzoyl group | Increase | Introduction of aromatic system (π-π stacking potential) | Can introduce new π-stacking interactions with aromatic residues in a binding site. |
| Replacement with Trifluoroacetyl group | Minimal change | Strong electron-withdrawing effect | Can alter the basicity of the piperazine nitrogens and modify hydrogen bonding capabilities. |
Studies on N-benzoylated piperazines have demonstrated that substituents on the phenyl ring influence the rotational barrier of the amide bond, which in turn affects the molecule's conformational preferences and biological activity. nih.govrsc.org Similarly, modifying the isobutyryl group—for instance, by introducing fluorine atoms—would alter its electronic properties and could lead to changes in receptor affinity. nih.gov
Conformational Analysis and its Influence on Reactivity and Selectivity
The six-membered piperazine ring typically adopts a thermodynamically stable chair conformation. nih.govrsc.org However, the presence of substituents, particularly the N-acyl isobutyryl group, introduces significant conformational complexity.
The N-isobutyryl group forms an amide bond with the piperazine nitrogen. Due to the partial double-bond character of the C-N amide bond, rotation around this bond is restricted. nih.govrsc.org This restricted rotation leads to the existence of distinct conformers (rotamers), which can interconvert. The energy barrier for this rotation is typically in the range of 56-80 kJ/mol. rsc.org
In addition to the amide bond rotation, the piperazine ring itself can undergo ring inversion, converting from one chair conformation to another. This process also has an associated energy barrier. The interplay between these two dynamic processes—amide bond rotation and ring inversion—results in a complex conformational landscape. nih.govresearchgate.net
The specific conformation adopted by the molecule is critical for its interaction with a biological target. In some cases, a less stable conformation, such as a twist-boat, may be required for optimal binding. rsc.org Studies on 2-substituted piperazines have shown that the preference for an axial or equatorial orientation of the substituent can dramatically affect biological activity, as this orientation dictates the spatial relationship between key pharmacophoric features. nih.gov The bulky tert-butyl 4-carboxylate group generally prefers an equatorial position to minimize steric strain, which can influence the conformational equilibrium of the entire molecule.
Table 2: Typical Energy Barriers for Conformational Processes in N-Acyl Piperazines
| Conformational Process | Description | Typical Activation Energy (ΔG‡) |
| Amide Bond Rotation | Rotation around the N-C(O) bond of the isobutyryl group. | 56 - 80 kJ/mol rsc.org |
| Piperazine Ring Inversion | Interconversion between the two chair forms of the piperazine ring. | Generally lower than amide bond rotation. rsc.org |
This conformational flexibility, or rigidity, is a key aspect of SAR. Designing molecules that are pre-organized in the bioactive conformation can lead to a significant increase in potency and selectivity.
Stereochemical Considerations in SAR Studies of Chiral Piperazine Analogs
Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral. If a piperazine derivative possesses one or more stereocenters, it will exist as a pair of enantiomers or multiple diastereomers. rsc.org Enantiomers of a chiral drug can exhibit profound differences in their pharmacological activity, metabolism, and toxicity. researchgate.net
This is because receptors, enzymes, and other biological targets are made of chiral building blocks (L-amino acids) and thus have specific three-dimensional structures. One enantiomer of a chiral piperazine analog may fit perfectly into a binding site, leading to a biological response, while the other enantiomer may bind weakly or not at all. In some instances, one enantiomer may be responsible for the therapeutic effect while the other contributes to side effects.
Vi. Computational Chemistry and Theoretical Studies of Tert Butyl 4 Isobutyrylpiperazine 1 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of tert-Butyl 4-isobutyrylpiperazine-1-carboxylate. jksus.org By solving approximations of the Schrödinger equation, these methods can determine a variety of molecular properties.
The optimization of the molecule's geometry is a primary step, yielding precise information on bond lengths, bond angles, and dihedral angles. For piperazine (B1678402) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to reproduce experimental geometric parameters with a high degree of accuracy. jksus.org
A key aspect of these calculations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For similar piperazine derivatives, these calculations help in understanding their electronic transitions and reactivity patterns. jksus.org
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are critical for predicting how the molecule will interact with other chemical species, including biological targets. In a molecule like this compound, the oxygen atoms of the carboxylate and isobutyryl groups would be expected to show negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond donation.
Illustrative Data from Quantum Chemical Calculations on a Related N-Acyl-N'-Boc-Piperazine Derivative:
| Calculated Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.2 D |
Note: The data presented in this table is illustrative and based on calculations for a structurally similar N-acyl-N'-Boc-piperazine derivative. Actual values for this compound may vary.
Molecular Modeling and Simulation of Conformational Dynamics
The flexibility of the piperazine ring, along with the rotatable bonds of the tert-butyl and isobutyryl groups, endows this compound with significant conformational freedom. Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to explore the conformational landscape of this molecule.
The piperazine ring typically adopts a chair conformation to minimize steric strain. However, due to the presence of the N-acyl and N-Boc substituents, ring inversion and the existence of different chair, boat, or twist-boat conformations are possible. The N-isobutyryl group introduces an amide bond, which can exhibit rotational isomerism (E/Z isomers) due to its partial double bond character. This restricted rotation can lead to distinct conformers with different spatial arrangements of the substituents.
Molecular dynamics simulations can model the movement of atoms in the molecule over time, providing a dynamic picture of its conformational behavior. These simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent), the energy barriers between different conformers, and the influence of intermolecular interactions on the molecular shape. For N-acylpiperazines, studies have shown that the energy barrier for the rotation of the amide bond is a significant factor in their conformational dynamics.
Understanding the conformational preferences of this compound is crucial, as the three-dimensional shape of a molecule is a key determinant of its biological activity. The bioactive conformation, which is the conformation the molecule adopts when binding to a biological target, may not be its lowest energy conformation in solution.
Illustrative Conformational Energy Data for a Model N-Acylpiperazine:
| Conformation | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |
| E-Isomer (Chair) | 180° | 0.0 |
| Z-Isomer (Chair) | 0° | 2.5 |
| Twist-Boat | - | 5.8 |
Note: This table provides illustrative data for a model N-acylpiperazine to demonstrate the typical energy differences between conformers. The actual values for this compound will depend on the specific molecular force field used in the simulation.
Prediction of Spectroscopic Properties through Theoretical Approaches
Theoretical methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.
For instance, theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated. These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule. For piperazine derivatives, DFT calculations have been shown to provide theoretical NMR data that is in good agreement with experimental observations. researchgate.net
Similarly, theoretical approaches can simulate the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated. This can help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the stretching and bending of bonds.
Illustrative Predicted 1H NMR Chemical Shifts for a tert-Butyl Piperazine-1-Carboxylate Moiety:
| Proton | Predicted Chemical Shift (ppm) |
| tert-Butyl (CH3)3 | 1.45 |
| Piperazine (CH2 next to N-Boc) | 3.40 |
| Piperazine (CH2 next to N-acyl) | 3.60 |
Note: The chemical shifts in this table are illustrative and based on theoretical predictions for a tert-butyl piperazine-1-carboxylate moiety. The actual chemical shifts for this compound will be influenced by the isobutyryl group.
Ligand Design and Virtual Screening Methodologies Utilizing Piperazine Scaffolds
The piperazine ring is a common scaffold in medicinal chemistry and is present in numerous approved drugs. mdpi.com Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties make it an attractive starting point for ligand design. Virtual screening methodologies often utilize libraries of compounds containing the piperazine scaffold to identify potential drug candidates. researchgate.netnih.gov
In the context of this compound, the molecule itself or its derivatives can be included in virtual libraries for screening against various biological targets. Structure-based virtual screening involves docking these molecules into the binding site of a protein of known structure. The docking algorithm predicts the binding pose and estimates the binding affinity, allowing for the ranking of compounds based on their potential to interact with the target.
Ligand-based virtual screening, on the other hand, uses the known active ligands of a target to identify other molecules with similar properties. This can involve searching for molecules with similar shapes, pharmacophore features (e.g., hydrogen bond donors and acceptors, hydrophobic groups), or electrostatic properties to the known actives. The piperazine scaffold, with its two nitrogen atoms and flexible ring, can be readily modified to match the pharmacophore requirements of a specific target. The isobutyryl and tert-butyl carboxylate groups on this compound provide additional points for modification and interaction.
These computational approaches accelerate the drug discovery process by prioritizing compounds for experimental testing, thereby reducing the time and cost associated with identifying new drug leads. nih.gov
Vii. Applications in Advanced Organic Synthesis
Utilization as a Versatile Intermediate in Multi-step Syntheses
The primary application of tert-butyl 4-isobutyrylpiperazine-1-carboxylate in organic synthesis is its function as a versatile intermediate. The molecule is designed with two key features that allow for sequential and controlled chemical modifications: the Boc-protected amine and the isobutyryl-acylated amine.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence renders the N1 nitrogen unreactive under many standard reaction conditions, thereby directing synthetic transformations to other parts of the molecule. Crucially, the Boc group can be selectively removed under acidic conditions, revealing a reactive secondary amine that can participate in a wide array of subsequent reactions, such as alkylation, arylation, acylation, or sulfonation. researchgate.net This controlled "unmasking" of the second reactive site is a cornerstone of its utility in multi-step synthesis.
Utilizing the pre-functionalized isobutyrylpiperazine core.
Performing chemistry elsewhere in the molecule.
Removing the Boc group to enable further functionalization at the N1 position.
This stepwise approach allows for the construction of complex molecules with precisely defined architectures. For instance, similar mono-Boc protected piperazine (B1678402) derivatives are routinely employed as key intermediates in the synthesis of pharmaceutically active compounds, including enzyme inhibitors and receptor antagonists. connectjournals.comresearchgate.netgoogle.com
| Functional Group | Purpose | Common Reaction for Removal/Modification | Synthetic Advantage |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Protecting Group for N1 Amine | Acid-catalyzed cleavage (e.g., TFA, HCl) | Allows for selective reaction at N4 and subsequent functionalization at N1. |
| Isobutyryl Group | N4-Acyl Functionalization | Can be a stable final moiety or modified under specific conditions. | Imparts specific lipophilicity and steric bulk; directs reactivity. |
Role as a Privileged Scaffold in the Construction of Complex Chemical Libraries
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them excellent starting points for drug discovery. The piperazine core's conformational flexibility and ability to present substituents in specific three-dimensional orientations allow it to interact with a wide range of proteins. researchgate.net
This compound serves as a decorated version of this privileged scaffold, making it an ideal building block for the construction of complex chemical libraries. In combinatorial chemistry and high-throughput screening, libraries of related compounds are synthesized to explore a wide chemical space for potential biological activity.
The use of this intermediate allows for a divergent synthetic approach:
Core Structure: The isobutyryl-piperazine core is maintained.
Diversification Point: The Boc group is removed, and the newly exposed secondary amine is reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides).
This strategy enables the rapid generation of hundreds or thousands of unique compounds, all sharing the same core but differing in the substituent at the N1 position. The isobutyryl group provides a constant structural feature across the library, helping to probe how changes at the other nitrogen affect biological activity.
| Step | Description | Reactants | Outcome |
|---|---|---|---|
| 1. Deprotection | Removal of the Boc protecting group from the starting material. | This compound, Trifluoroacetic acid (TFA) | 1-Isobutyrylpiperazine |
| 2. Diversification | Parallel acylation of the deprotected intermediate with various carboxylic acids. | 1-Isobutyrylpiperazine + a library of R-COOH (e.g., R1-COOH, R2-COOH, R3-COOH...) | A library of N1-acyl-N4-isobutyrylpiperazine derivatives. |
Integration into Total Synthesis of Natural Product-Like Structures
While direct incorporation into the total synthesis of a known natural product may be specific, functionalized piperazines like this compound are valuable for synthesizing natural product-like structures or complex analogues. Natural products often feature intricate architectures and specific stereochemistry. Synthetic chemists frequently use robust, pre-functionalized building blocks to streamline the assembly of these complex targets.
The piperazine motif is found in numerous alkaloids and other biologically active natural products. researchgate.net In cases where a natural product or a designed analogue contains a substituted piperazine ring, a molecule like this compound can serve as a key precursor. It provides the central heterocyclic core with one position already acylated, simplifying the synthetic route and reducing the number of steps required to achieve the final target. This approach is particularly useful in creating analogues of natural products where systematic modifications are made to the core structure to improve potency, selectivity, or pharmacokinetic properties.
Development of Novel Synthetic Reagents and Catalysts Based on Piperazine Frameworks
The piperazine framework is not only a component of biologically active molecules but also serves as a scaffold for the development of catalysts and synthetic reagents. rsc.orgresearchgate.net The two nitrogen atoms can act as coordination sites for metal ions, making piperazine derivatives useful as ligands in catalysis. rsc.orgresearchgate.net
This compound can be a precursor for such applications. Following the removal of the Boc group, the resulting secondary amine can be functionalized with groups that can coordinate to metals or act as organocatalysts. For example, chiral auxiliaries can be attached to create asymmetric catalysts for stereoselective reactions. The isobutyryl group helps to tune the steric and electronic environment of the catalytic center, potentially influencing the efficiency and selectivity of the catalyst. Research into piperazine-based ligands has shown their effectiveness in various catalytic transformations, highlighting the potential for derivatives like the one discussed here to contribute to the development of new and improved catalytic systems. rsc.orgnih.gov
Viii. Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of tert-Butyl 4-isobutyrylpiperazine-1-carboxylate, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR: The proton NMR spectrum provides distinct signals corresponding to each unique proton in the molecule. In deuterated chloroform (B151607) (CDCl₃), the spectrum shows characteristic resonances for the isobutyryl, piperazine (B1678402), and tert-butyl groups. googleapis.com A doublet appearing around δ 1.15 ppm is assigned to the six chemically equivalent protons of the two methyl groups of the isobutyryl moiety, with the splitting caused by the adjacent methine proton. googleapis.com The methine proton itself appears as a broad singlet or septet around δ 2.80 ppm. googleapis.com The eight protons of the piperazine ring resonate as a complex multiplet in the region of δ 3.39-3.80 ppm, a result of their diastereotopic nature and coupling to each other. googleapis.com Finally, a sharp singlet, characteristic of the tert-butoxycarbonyl (Boc) protecting group, is observed, which corresponds to the nine equivalent protons of the tert-butyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.39-3.80 | Multiplet (m) | 8H | Piperazine ring protons (-CH₂-N-CH₂-) |
| ~2.80 | Broad Singlet (br s) / Septet | 1H | Isobutyryl methine proton (-CH(CH₃)₂) |
| ~1.47 | Singlet (s) | 9H | tert-Butyl protons (-C(CH₃)₃) |
| ~1.15 | Doublet (d) | 6H | Isobutyryl methyl protons (-CH(CH₃)₂) |
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms. The carbonyl carbon of the isobutyryl group is expected to resonate at the lowest field (δ ~176 ppm), while the carbonyl of the Boc group would appear around δ ~154 ppm. The quaternary carbon of the tert-butyl group is typically found near δ ~80 ppm. The carbons of the piperazine ring would produce signals in the δ 40-50 ppm range. The methine carbon of the isobutyryl group would be observed around δ ~35 ppm, followed by the tert-butyl methyl carbons at δ ~28 ppm and the isobutyryl methyl carbons at δ ~19 ppm.
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive assignment. A COSY spectrum would show correlation between the isobutyryl methine proton and the methyl protons. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (LC-MS, HRMS)
Mass spectrometry is essential for confirming the molecular weight and probing the fragmentation patterns of the compound.
LC-MS: Liquid Chromatography-Mass Spectrometry using electrospray ionization (ESI) is a standard technique for analyzing this compound. In positive ion mode, the molecule readily protonates to yield the molecular ion plus a proton ([M+H]⁺). For this compound (molecular formula C₁₃H₂₄N₂O₃, molecular weight 256.34 g/mol ), the expected mass-to-charge ratio (m/z) for this ion is 257. googleapis.comgoogleapis.com This technique is routinely used to monitor reaction progress and confirm the presence of the desired product in crude and purified samples. googleapis.com
HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which serves as confirmation of the elemental composition. For the [M+H]⁺ ion of C₁₃H₂₄N₂O₃, the calculated exact mass would be 257.1865, distinguishing it from other species with the same nominal mass. Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion would reveal characteristic fragmentation patterns, including the neutral loss of isobutene (56 Da) or the entire tert-butoxycarbonyl group (100 Da), and cleavage of the isobutyryl group (71 Da), further corroborating the structure.
| Technique | Ion Mode | Observed m/z | Assignment |
|---|---|---|---|
| LC-MS | ESI+ | 257 | [M+H]⁺ |
| HRMS | ESI+ | Calculated 257.1865 | [M+H]⁺ |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
While specific X-ray crystallographic data for this compound is not publicly available, analysis of closely related N-Boc protected piperazine structures allows for a reliable prediction of its solid-state conformation.
It is anticipated that the piperazine ring would adopt a stable chair conformation. This is a common feature for saturated six-membered heterocyclic rings as it minimizes torsional and angular strain. To reduce steric hindrance, the two bulky substituents—the tert-butoxycarbonyl group on N1 and the isobutyryl group on N4—would preferentially occupy the more spacious equatorial positions on the ring. The amide bond of the isobutyryl group would likely be planar. Single crystal X-ray diffraction, were it to be performed, would provide precise bond lengths, bond angles, and torsional angles, offering definitive proof of this predicted low-energy conformation and revealing details about intermolecular interactions in the crystal lattice.
Chromatographic Techniques for Purity Assessment and Separation (HPLC, UPLC)
Chromatographic methods are indispensable for the separation and purity evaluation of this compound. google.comgoogle.comgoogle.com
HPLC/UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of the final compound. A typical method would involve reverse-phase chromatography. The compound would be separated on a stationary phase, such as a C18 column, using a gradient elution mobile phase. The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an additive such as formic acid or trifluoroacetic acid to improve peak shape. Detection is typically performed using a UV detector. The purity is determined by integrating the area of the product peak and comparing it to the total area of all observed peaks in the chromatogram. UPLC, which uses smaller particle size columns and higher pressures, offers faster analysis times and greater resolution compared to traditional HPLC.
| Parameter | Typical Condition |
|---|---|
| Technique | Reverse-Phase HPLC or UPLC |
| Stationary Phase | C18 Silica Column |
| Mobile Phase | Gradient of Water and Acetonitrile (or Methanol), often with 0.1% Formic Acid |
| Detection | UV-Vis Detector (e.g., at 210 nm) |
| Purpose | Purity assessment and quantification |
Ix. Patent Landscape Analysis of Synthetic Methodologies and Intermediate Utility
Review of Patented Synthetic Routes for tert-Butyl Piperazine-1-carboxylate Derivatives
The synthesis of tert-butyl piperazine-1-carboxylate and its N-substituted derivatives is a well-trodden path in patent literature, reflecting its role as a crucial building block. A primary and frequently patented method involves the mono-N-Boc protection of piperazine (B1678402). This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. The selectivity for mono-protection over di-protection is a key challenge addressed in various patents, often through careful control of stoichiometry, temperature, and solvent. ambeed.com
Once tert-butyl piperazine-1-carboxylate is obtained, the subsequent acylation to form compounds like tert-butyl 4-isobutyrylpiperazine-1-carboxylate is another focal point of patented methodologies. The standard approach involves the reaction with an acylating agent such as isobutyryl chloride or isobutyric anhydride (B1165640) in the presence of a base.
Innovations in this area, as captured by patent filings, include the development of one-pot syntheses. mdpi.com For instance, a simplified one-pot, one-step synthetic procedure for a variety of monosubstituted piperazine derivatives has been developed, which avoids the need for isolating the Boc-protected intermediate, thereby increasing efficiency. mdpi.com Other patented approaches focus on novel catalytic systems to improve yield and purity. mdpi.com Some patents also describe alternative starting materials and synthetic pathways to circumvent common impurities or challenging reaction conditions. google.comconnectjournals.com For example, one patented method describes the synthesis of 1-BOC-piperazine starting from 2-morpholone. google.com
| Synthetic Approach | Description | Key Features Highlighted in Patents |
| Two-Step Synthesis | Mono-Boc protection of piperazine followed by N-acylation. | Optimization of reaction conditions to maximize mono-protection and yield. |
| One-Pot Synthesis | Direct conversion of piperazine to the N-acyl derivative without isolation of the Boc-protected intermediate. mdpi.com | Increased process efficiency and reduced waste streams. mdpi.com |
| Alternative Starting Materials | Utilization of precursors other than piperazine, such as 2-morpholone. google.com | Avoidance of specific impurities and potential cost reduction. google.com |
| Novel Catalysis | Employment of heterogeneous catalysts or photoredox catalysts. google.commdpi.com | Improved reaction rates, easier catalyst removal, and milder reaction conditions. google.commdpi.com |
Analysis of Process Innovations and Scale-Up Methodologies in Patent Literature
The transition of synthetic routes for tert-butyl piperazine-1-carboxylate derivatives from the laboratory to industrial scale presents a number of challenges that are addressed in the patent literature. Key areas of innovation focus on improving process safety, efficiency, and cost-effectiveness.
One significant area of patented innovation is the use of phase-transfer catalysis. This technique can be particularly useful when dealing with reactants that have different solubilities, allowing the reaction to proceed more efficiently in a biphasic system. google.com This can simplify the work-up process, as the catalyst and byproducts may be easily separated from the product stream. google.com
Solvent selection is another critical parameter for scale-up that is frequently addressed in patents. The choice of solvent can impact reaction kinetics, product solubility, and ease of purification. Patents often describe the use of specific solvents or solvent mixtures to optimize these factors. google.comgoogle.com For example, the use of water-immiscible solvents like dichloromethane (B109758) or toluene (B28343) can facilitate easier product extraction. google.com
| Process Innovation | Description | Advantage in Scale-Up |
| Phase-Transfer Catalysis | Use of a catalyst to facilitate the migration of a reactant from one phase into another where reaction occurs. google.com | Improved reaction rates, milder conditions, and simplified work-up. google.com |
| Optimized Solvent Systems | Selection of specific solvents to enhance reaction performance and ease of purification. google.comgoogle.com | Increased yield, higher purity, and reduced environmental impact. |
| Advanced Purification Techniques | Development of robust crystallization and isolation procedures. google.com | Consistent product quality and morphology suitable for downstream processing. |
| Continuous Flow Synthesis | Performing reactions in a continuously flowing stream rather than in a batch. mdpi.com | Enhanced safety, better heat and mass transfer, and potential for automation. mdpi.com |
Strategic Use of Piperazine Scaffolds as Intermediates in Patented Chemical Processes
The piperazine scaffold, particularly when functionalized as a tert-butyl carboxylate derivative, is a highly valued intermediate in the pharmaceutical industry, a fact underscored by its frequent appearance in patent literature. nih.govgoogle.com These intermediates are integral to the synthesis of a diverse range of active pharmaceutical ingredients (APIs). nih.gov
The strategic importance of the Boc-protected piperazine moiety lies in its ability to act as a versatile building block. The Boc group serves as a reliable protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen. This is a common strategy in the synthesis of complex molecules where sequential reactions are required. Following the desired chemical transformations, the Boc group can be readily removed under acidic conditions, revealing a secondary amine that can be further elaborated. google.com
Patents across various therapeutic areas, including oncology, infectious diseases, and neuroscience, describe the incorporation of the tert-butyl piperazine-1-carboxylate scaffold into drug candidates. nih.govgoogle.com For example, it is a key intermediate for certain oxazolidinone antimicrobials. google.com The specific acyl group, such as the isobutyryl group in this compound, can also be a critical component of the final drug, contributing to its binding affinity with the biological target.
Q & A
Basic Research Questions
Q. What are standard synthetic routes for tert-butyl 4-isobutyrylpiperazine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives react with halogenated intermediates (e.g., bromopyrimidines) in polar aprotic solvents (e.g., 1,4-dioxane) under reflux (110°C) with a base like K₂CO₃. Yield optimization (up to 88.7%) requires precise stoichiometric ratios (e.g., 1.5:1 molar ratio of piperazine derivative to halide) and extended reaction times (~12 hours) .
- Purification : Silica gel chromatography with gradient elution (hexane:ethyl acetate = 8:1 to 4:1) is effective for isolating the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. For example, tert-butyl protons appear as a singlet at ~1.49 ppm in CDCl₃ .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) detects molecular ions (e.g., [M+H-100]+ at m/z 243) and validates purity (>99%) .
Q. How can crystallinity and purity be assessed post-synthesis?
- Melting Point Analysis : Sharp melting points (e.g., 67–68°C) indicate high crystallinity .
- High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 4.92 min) and peak symmetry confirm purity (>99.6%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and packing of this compound derivatives?
- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Multi-scan absorption corrections (SADABS) improve data accuracy (Tmin/Tmax = 0.980/0.997) .
- Refinement : SHELXL refines anisotropic displacement parameters. For example, monoclinic systems (space group P2₁/n) with Z = 4 and β = 93.5° are resolved using full-matrix least-squares methods (R1 = 0.050, wR2 = 0.141) .
Q. What strategies address low yields in nucleophilic substitution reactions during synthesis?
- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reactivity .
- Solvent Optimization : Switching from toluene to 1,4-dioxane improves solubility of intermediates, reducing side reactions .
Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., C=O⋯H–N motifs). For example, C–H⋯O interactions in crystal packing (e.g., O1–H1 distance = 2.06 Å) stabilize the lattice .
- Hirshfeld Surfaces : CrystalExplorer software maps intermolecular contacts (e.g., π–π stacking vs. van der Waals interactions) .
Q. How should researchers resolve contradictions in reported synthetic protocols?
- Comparative Kinetic Studies : Vary reaction parameters (temperature, solvent, base) systematically. For example, K₂CO₃ in 1,4-dioxane at 110°C vs. NaH in THF at 80°C .
- Computational Modeling : Density Functional Theory (DFT) predicts energy barriers for competing pathways (e.g., SN2 vs. elimination) .
Q. What safety protocols are essential when handling diazo derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
